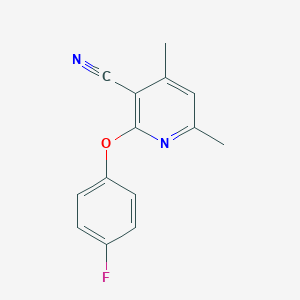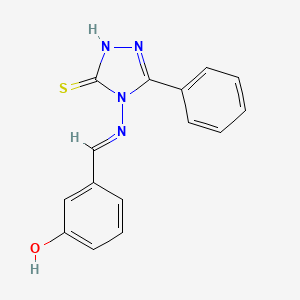![molecular formula C15H20N2O2S B5577696 2-(tert-butylsulfonyl)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B5577696.png)
2-(tert-butylsulfonyl)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-butylsulfonyl)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole is a useful research compound. Its molecular formula is C15H20N2O2S and its molecular weight is 292.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.12454906 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Benzimidazole Derivatives as Nonpeptide Antagonists
Benzimidazole derivatives, including those with tert-butylsulfonyl groups, have been explored for their potential as nonpeptide luteinizing hormone-releasing hormone (LHRH) antagonists. For example, a study by Li et al. (2005) discusses the optimization of an LHRH antagonist series starting from a 2-cyclopropyl substituted benzimidazole, leading to the discovery of potent compounds (Li et al., 2005).
Synthesis and Reactivity of Benzylic Sulfonium Salts
Research by Forrester et al. (2001) delves into the synthesis of benzylic sulfonium salts and their application in benzylation reactions under near-neutral conditions. This includes sulfonium salts related to benzimidazole structures (Forrester et al., 2001).
Antimicrobial Applications of Pyrazolopyrimidines
A study by Alsaedi et al. (2019) reports the synthesis of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety. This research highlights the antimicrobial activities of these novel sulfone derivatives, indicating their potential in medicinal applications (Alsaedi et al., 2019).
Angiotensin II Antagonists
Research in the field of angiotensin II antagonism has also seen the use of tert-butyl sulfonyl derivatives. Ashton et al. (1994) have prepared compounds with high affinity for the AT1 receptor, demonstrating their potential in treating conditions like hypertension (Ashton et al., 1994).
Structural Chemistry of Benzimidazole Compounds
A study by Abdireymov et al. (2011) focuses on the structural chemistry of 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole, providing insights into the molecular arrangement and potential applications in material science (Abdireymov et al., 2011).
Copper-Catalyzed Aminosulfonylation Reactions
In organic synthesis, copper-catalyzed aminosulfonylation of O-homoallyl benzimidates with sodium sulfinates has been investigated, as reported by Dong et al. (2021). This method is noted for its simplicity and potential in synthesizing bioactive compounds (Dong et al., 2021).
Metal Complexes with Benzimidazole Derived Sulfonamide
Ashraf et al. (2016) explored the synthesis and antimicrobial activity of metal complexes involving benzimidazole derived sulfonamide. This research offers insights into the potential biomedical applications of these complexes (Ashraf et al., 2016).
Ionic Liquid Catalysts in Synthesis
The use of ionic liquids, such as 1,3-disulfonic acid benzimidazolium chloride, as catalysts in the synthesis of functionalized compounds, like tetrahydropyridine, highlights an environmentally friendly approach in chemical synthesis (Abbasi, 2015).
Sulfonated Polyimides with Benzimidazole Groups
Li et al. (2007) synthesized sulfonated polyimides containing benzimidazole groups, emphasizing their application in proton exchange membranes. This study contributes to advancements in materials science, particularly in the development of high-performance polymeric materials (Li et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-tert-butylsulfonyl-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-15(2,3)20(18,19)11-8-9-14-16-12-6-4-5-7-13(12)17(14)10-11/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWYAULMPSIJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CN2C3=C(CCCC3)N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5577613.png)

![N-({N'-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE](/img/structure/B5577635.png)


![N-methyl-4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5577647.png)
![2-[3-(methoxymethyl)-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5577662.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577675.png)

![1-cyclopropyl-N-[3-(1H-indol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5577682.png)
![1-[(2,4-Dichlorophenyl)methyl]-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine](/img/structure/B5577688.png)


